

2,5-Dimethylpiperazine derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylpiperazine

Cat. No.: B091223

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dimethylpiperazine** Derivatives in Medicinal Chemistry

This guide provides an in-depth exploration of the **2,5-dimethylpiperazine** scaffold and its derivatives, a cornerstone in modern medicinal chemistry. We will dissect the critical role of stereochemistry, explore robust synthetic methodologies, and survey the vast therapeutic landscape where these compounds show immense promise, from oncology to neuropharmacology. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a narrative grounded in the principles of chemical causality and experimental integrity.

Introduction: A Tale of Two Scaffolds

The piperazine ring is a quintessential "privileged scaffold" in drug discovery, prized for its unique physicochemical properties that often confer favorable aqueous solubility, oral bioavailability, and metabolic stability.^{[1][2][3]} The introduction of two methyl groups at the 2 and 5 positions creates the **2,5-dimethylpiperazine** core, a modification that introduces critical stereochemical centers and alters the scaffold's conformational dynamics and lipophilicity.

This guide examines two closely related families of compounds derived from this core:

- **2,5-Dimethylpiperazines:** The reduced, saturated heterocyclic amines that serve as crucial building blocks, particularly for agents targeting the central nervous system (CNS).
- 2,5-Diketopiperazines (DKPs): The oxidized, cyclic dipeptide analogues. DKPs are abundant in nature and represent a vast class of biologically active molecules with significant potential as anticancer, antiviral, and neuroprotective agents.^[4] [\[5\]](#)

Understanding the distinct yet complementary roles of these two scaffolds is essential for any medicinal chemist working to leverage their potential.

Part 1: The 2,5-Dimethylpiperazine Core: Stereochemistry, Synthesis, and CNS Applications

The true potential of the **2,5-dimethylpiperazine** scaffold is unlocked through the precise control of its stereochemistry. The presence of two stereocenters gives rise to three distinct stereoisomers: two enantiomers (trans-(2R,5R) and trans-(2S,5S)) and a meso compound (cis-(2R,5S)). This stereochemical diversity is not a trivial detail; it is a fundamental determinant of a molecule's ability to bind to its biological target with the required affinity and orientation.

The Primacy of Stereoisomerism: The Case of Opioid Receptor Ligands

A compelling example of stereochemistry's importance is found in the synthesis of δ -opioid receptor ligands. The specific enantiomer, $(-)(2R,5S)$ -1-allyl-**2,5-dimethylpiperazine**, is a key intermediate for potent and selective ligands.^[6] The alternative stereoisomers do not yield compounds with the desired pharmacological profile, demonstrating that the spatial arrangement of the methyl groups is critical for proper engagement with the receptor's binding pocket. This underscores a core principle in drug design: biological systems are chiral, and they differentiate exquisitely between stereoisomers.

Synthesis and Resolution: An Enantioconvergent Approach

The efficient, large-scale preparation of single enantiomers is a significant challenge in pharmaceutical manufacturing. A robust, non-chromatographic method has been developed for producing gram-quantities of the crucial $(-)(2R,5S)$ isomer, which is detailed below.^[6]

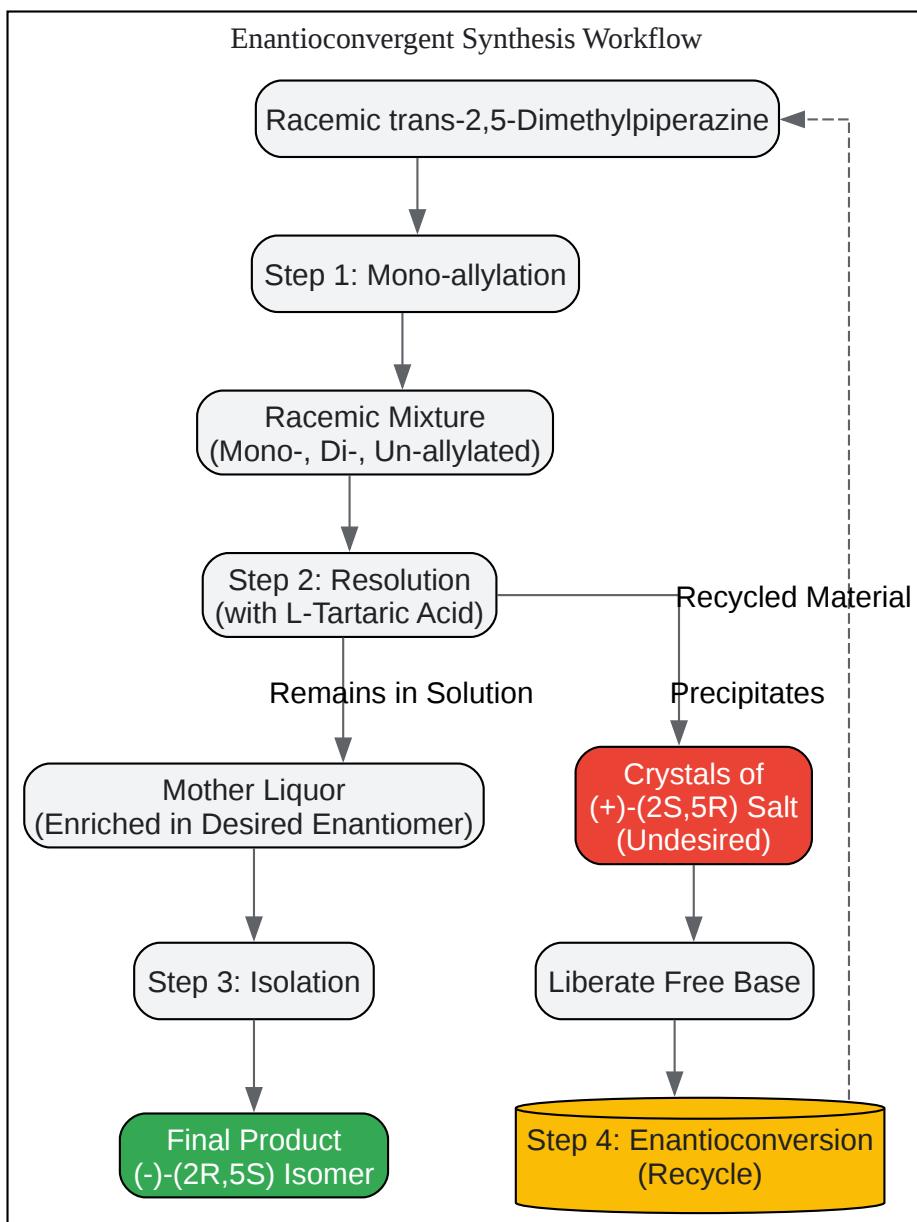
This protocol is based on an efficient optical resolution followed by the interconversion of the undesired enantiomer, maximizing yield from the starting racemic **trans-2,5-dimethylpiperazine**.^[6]

Step 1: Mono-allylation of Racemic **trans-2,5-Dimethylpiperazine**

- Dissolve **trans-2,5-dimethylpiperazine** (1.0 eq) in a suitable solvent such as acetonitrile.
- Add allyl bromide (1.0-1.2 eq) dropwise at room temperature.
- Stir the reaction mixture for 12-18 hours.
- Monitor the reaction by TLC or GC-MS to confirm the formation of the mono-allylated product alongside starting material and di-allylated byproduct.
- Work up the reaction by partitioning between an aqueous base (e.g., NaOH) and an organic solvent (e.g., dichloromethane). The organic layer contains the mixture of products.

Step 2: Optical Resolution with L-(+)-Tartaric Acid

- Dissolve the crude product mixture from Step 1 in methanol.
- Add a solution of L-(+)-tartaric acid (0.5 eq) in methanol. The diastereomeric salt of the desired $(+)(2S,5R)$ -1-allyl-**2,5-dimethylpiperazine** will preferentially crystallize.
- Allow the salt to crystallize, cooling the mixture to improve yield.
- Filter the crystals and wash with cold methanol. This salt contains the undesired enantiomer.
- The mother liquor is enriched in the desired $(-)(2R,5S)$ enantiomer.


Step 3: Isolation of the Desired $(-)$ -Enantiomer

- Concentrate the mother liquor from Step 2.

- Basify the residue with aqueous NaOH and extract with an organic solvent.
- Purify the resulting free base, now enriched in the (−)-(2R,5S) enantiomer, by distillation.

Step 4: Enantioconversion of the Undesired (+)-Enantiomer (Self-Validation)

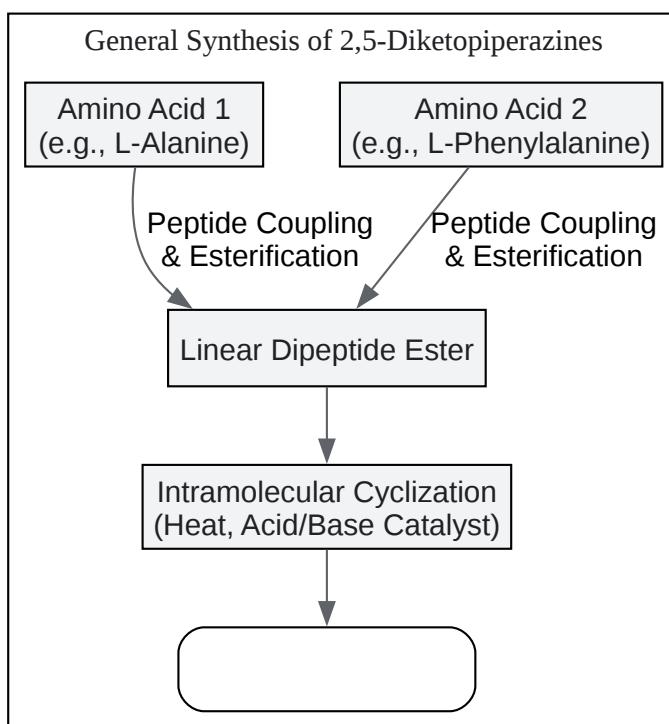
- The crystallized tartrate salt (from Step 2) is treated with a base to liberate the free (+)-(2S,5R)-enantiomer.
- This enantiomer is then subjected to a racemization or inversion process (details of which are often proprietary but can involve heating with a catalyst) to regenerate the racemic mixture.
- This regenerated racemate is then fed back into Step 1, creating an enantioconvergent loop that theoretically allows for a near-quantitative conversion of the starting material to the desired final product. This recycling step is critical for the process's efficiency and trustworthiness on a large scale.

[Click to download full resolution via product page](#)

Caption: Workflow for the enantioconvergent synthesis of a chiral **2,5-dimethylpiperazine** derivative.[6]

Part 2: The 2,5-Diketopiperazine (DKP) Scaffold: A Natural Products Powerhouse

The 2,5-diketopiperazine (DKP) scaffold, formed from the cyclization of two amino acids, is one of the most common peptide derivatives found in nature.[5] This rigid, six-membered ring is metabolically more stable than linear peptides and serves as an excellent template for presenting diverse chemical functionality in a defined three-dimensional space, making it a highly privileged structure for drug development.[4][7][8]


General Synthesis of 2,5-DKPs

DKPs can be synthesized through various methods, with one of the most common being the cyclization of a dipeptide ester. More advanced methods, such as the Ugi multicomponent reaction, allow for the rapid generation of diverse DKP libraries.

[7] A recently developed method utilizes a diboronic acid anhydride catalyst for a concise and scalable synthesis.[9]

This protocol provides a straightforward method for synthesizing optically pure DKPs from dipeptide esters.

- Starting Material: Obtain or synthesize the desired dipeptide methyl or ethyl ester (e.g., L-Prolyl-L-Leucine methyl ester).
- Reaction Setup: Dissolve the dipeptide ester in a high-boiling point alcohol, such as 2-butanol, containing a catalytic amount of acetic acid (e.g., 0.1 M).
- Cyclization: Reflux the reaction mixture for 3-6 hours. The heat promotes the intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester to form the cyclic dipeptide, releasing the alcohol.
- Monitoring: Track the disappearance of the starting material and the formation of the DKP product using TLC or LC-MS.
- Isolation: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
- Purification: The crude DKP can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure product.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of 2,5-diketopiperazine (DKP) scaffolds.

Therapeutic Applications of DKP Derivatives

DKPs are a rich source of potent anticancer compounds.^{[4][10]} Their mechanism often involves the induction of apoptosis and cell cycle arrest. The biological activity is highly dependent on the substituents at the 3 and 6 positions of the DKP ring.

Structure-Activity Relationship (SAR) Insights:

- Substituents: Large, unsaturated groups at the 3 and 6 positions, such as naphthalen-1-ylmethylene and 2-methoxybenzylidene, have been shown to confer potent activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines.^[11]
- Electronic Effects: The presence of electron-withdrawing groups on the aromatic side chains (e.g., -NO₂, -CN) can be detrimental to anticancer activity.^[11]
- N-Alkylation: Mono-alkylation of one of the ring nitrogens (e.g., with an allyl group) can significantly improve solubility, a common issue with non-protected DKPs, without sacrificing potency. This is a critical insight for developing compounds with better drug-like properties.^{[11][12]}

Compound ID	3-Position Substituent	6-Position Substituent	N-Allyl Group	A549 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	Reference
11	naphthalen-1-ylmethylene	2-methoxybenzylidene	Yes	1.2	0.7	[11]
4m	3,4,5-trimethoxybenzylidene	4-methoxybenzylidene	Yes	2.3	1.6	[11][12]
1	3-nitrobenzylidene	2-methoxybenzylidene	Yes	> 10.0	> 10.0	[11]
2	4-cyanobenzylidene	2-methoxybenzylidene	Yes	> 10.0	> 10.0	[11]

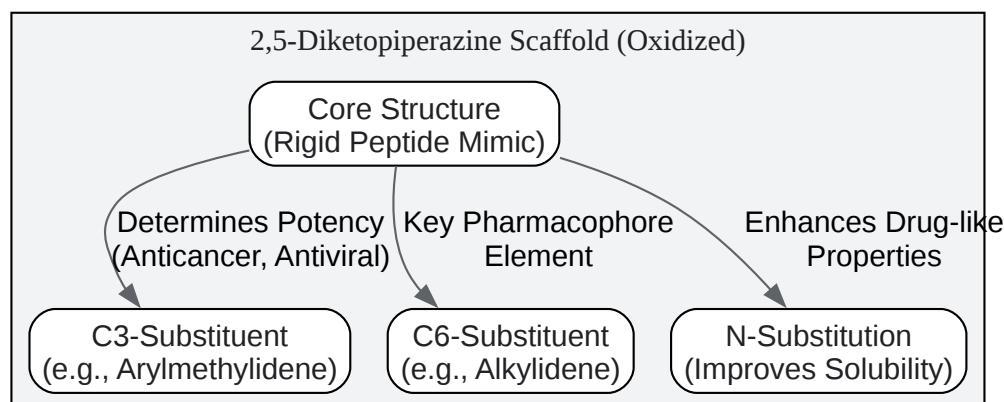
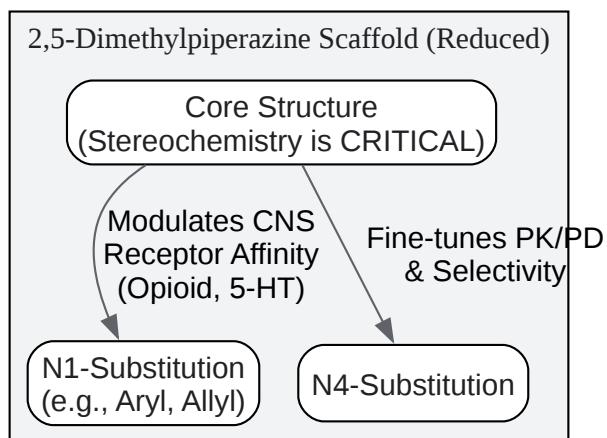
Table 1:
Anticancer
Activity of
Selected 2,5-DKP
Derivatives.

DKP derivatives have also emerged as promising antiviral agents, particularly against the influenza virus.^{[13][14]} The design of these compounds often involves modifying natural product scaffolds to enhance activity and drug-like properties.

SAR Insights:

- N-Substitution: Similar to anticancer agents, strategic N-substitution on the DKP ring is a key modification. Novel derivatives with substitutions like N-(1-ethylpyrrolidine) have shown potent activity.[13][14]
- Side Chains: The benzylidene and alkylidene substituents at the 3 and 6 positions are considered the core pharmacophore for antiviral activity.[14]

Compounds such as (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-4-substituted-2,5-Diketopiperazines have demonstrated the ability to completely inhibit influenza virus (H5N2) propagation in embryonated chicken eggs at a concentration of 25 µg/mL.[13][14]



The DKP scaffold is being investigated for its neuroprotective properties. Its rigid structure and ability to be recognized by peptide transporters make it an attractive candidate for crossing the blood-brain barrier (BBB).[15] This is a significant advantage for developing treatments for neurodegenerative disorders like Alzheimer's disease.[15][16] Some DKP derivatives have shown the ability to protect neurons from toxicity in various experimental models, suggesting potential for treating neuronal degeneration.[15]

Part 3: Integrated SAR and Future Perspectives

The medicinal chemistry of **2,5-dimethylpiperazine** derivatives is a field of dual opportunities, hinging on the oxidation state of the core ring. The choice between the reduced piperazine and the oxidized DKP scaffold fundamentally directs the therapeutic application and design strategy.

Consolidated Structure-Activity Relationships

The diagram below consolidates the key points of modification on both scaffolds and their influence on biological activity. This serves as a high-level guide for designing new derivatives.

[Click to download full resolution via product page](#)

Caption: Key modification points and their impact on the biological activity of the two scaffolds.

Future Directions

The versatility of the **2,5-dimethylpiperazine** core and its DKP analogue is far from exhausted. Future research will likely focus on:

- Hybrid Molecules: Combining the DKP scaffold with other known pharmacophores to create novel agents with dual mechanisms of action.
- Targeted Delivery: Leveraging the DKP structure as a brain shuttle to deliver therapeutic payloads across the BBB for treating complex neurological diseases.[\[15\]](#)
- Diversity-Oriented Synthesis: Employing multicomponent reactions to rapidly generate large libraries of DKP derivatives for high-throughput screening against a wider range of biological targets, including antibacterial and antifungal applications.[\[7\]](#)
- Stereoselective Catalysis: Developing more efficient and scalable catalytic methods for the synthesis of specific stereoisomers of the reduced **2,5-dimethylpiperazine** core to unlock new therapeutic possibilities in CNS drug discovery.

Conclusion

The **2,5-dimethylpiperazine** framework, in both its reduced and oxidized (DKP) forms, represents a remarkably fruitful area for medicinal chemistry. Its inherent stereochemistry, synthetic tractability, and the vast biological activities of its derivatives make it a truly privileged scaffold. From the precise stereochemical requirements for CNS receptor ligands to the broad-spectrum anticancer and antiviral activities of DKPs, these structures provide a robust foundation for the design and development of next-generation therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to continue unlocking the full potential of this exceptional chemical entity.

References

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (<https://www.mdpi.com/1420-3049/22/10/1749>)
- Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-**2,5-dimethylpiperazine**, an Intermediate to δ-Opioid Receptor Ligands. (<https://pubs.acs.org/doi/10.1021/jo00115a035>)
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (<https://www.silae.it/pharmacologyonline/archives/2018/vol3/012.Ayala.pdf>)
- Synthesis and structure of **trans-2,5-dimethylpiperazine**-1,4-dium dihydrogen diphosphate. (<https://journals.iucr.org/e/issues/2022/02/00/gz2069/index.html>)
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (<https://www.benchchem.com/blog/the-structure-activity-relationship-of-1-4-bromo-2-5-dimethoxybenzylpiperazine>)
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11089506/>)
- The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. (<https://www.semanticscholar.org/paper/The-Properties%2C-Formation%2C-and-Biological-of-Milne-Kilian/5129037213872f23b28b5774391263d414a1e941>)
- 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (<https://www.mdpi.com/1422-0067/23/13/7222>)
- Preparation of **2,5-dimethylpiperazine**. (<https://patents.google>.)
- 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (<https://pubmed.ncbi.nlm.nih.gov/38439810/>)
- The medicinal chemistry of piperazines: A review. (<https://pubmed.ncbi.nlm.nih.gov/38420658/>)
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (<https://www.researchgate.net>)
- The medicinal chemistry of piperazines: A review | Request PDF. (https://www.researchgate.net/publication/380720816_The_medicinal_chemistry_of_piperazines_A_review)
- Piperazine, 2,5-dimethyl-. (<https://webbook.nist.gov/cgi/cbook.cgi?ID=C106558&Mask=200>)
- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (<https://www.mdpi.com/1660-3397/19/9/516>)
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (<https://www.researchgate.net>)
- 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (https://www.researchgate.net/publication/378278297_25-Diketopiperazines_DKPs_Promising_Scaffolds_for_Anticancer_Agents)
- Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. (<https://pubmed.ncbi.nlm.nih.gov/24960627/>)
- The properties, formation, and biological activity of 2,5-diketopiperazines. (https://www.researchgate.net/publication/289524039_The_propertiesFormation_and_Biological_Activity_of_25-diketopiperazines)
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (<https://www.semanticscholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-Singh->)

Jadhav/a91ed026c459f13e1104396f2e033f7218683e3c)

- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
(<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874836/>)
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
(https://rjpponline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Pharmacology__PID__2017-1-2-1.html)
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for $\alpha 9$ and $\alpha 7$ Nicotinic Acetylcholine Receptors. (<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/>)
- 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
(<https://scilit.net/article/10.1021/cr200398y>)
- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (<https://pubmed.ncbi.nlm.nih.gov/38648420/>)
- Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
(https://www.researchgate.net/publication/257608240_Novel_chiral_NN'-dimethyl-14-piperazines_with_metal_binding_abilities)
- 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (<https://pubmed.ncbi.nlm.nih.gov/35804944/>)
- Role of piperazine scaffolds in medicinal chemistry. (<https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry>)
- Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases.
(<https://www.mdpi.com/1424-8247/17/2/223>)
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
(<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6402417/>)
- Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. (<https://www.semanticscholar.org/paper/Synthesis-of-Cross-linkable-2%2C5-Diketopiperazine-Mihara-Hasegawa/f531d04467d341904a111a843a85975d9e50e932>)
- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. (<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497559/>)
- **cis-2,5-dimethylpiperazine.** (<https://webbook.nist.gov/cgi/cbook.cgi?ID=6284-84-0&Mask=8000>)
- 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (<https://www.researchgate.net>)
- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.
(<https://www.organic-chemistry.org/abstracts/lit6/232.shtml>)
- Piperazine derivatives as antiviral agents with increased therapeutic activity. (<https://patents.google>)
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (<https://pubmed.ncbi.nlm.nih.gov/35306994/>)
- Piperazine, 2,5-dimethyl-. (<https://webbook.nist.gov/cgi/cbook.cgi?ID=C106558&Mask=1000>)
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (<https://www.eurekaselect.com/article/120616>)
- the-medicinal-chemistry-of-piperazines-a-review. (<https://www.bohrium.com/paper/the-medicinal-chemistry-of-piperazines-a-review/2e33f3883a453f607137b7b137d53b21>)
- The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets.
(<https://www.benchchem.com/blog/the-piperazine-scaffold-a-privileged-motif-in-drug-discovery-and-its-diverse-biological-targets>)
- **(2R,5R)-2,5-dimethylpiperazine.** (<https://pubchem.ncbi.nlm.nih.gov/compound/7057916>)
- 2,5-diketopiperazines as neuroprotective agents. (<https://pubmed.ncbi.nlm.nih.gov/22221237/>)
- Privileged scaffolds in synthesis: 2,5-piperazinediones as templates for the preparation of structurally diverse heterocycles. (<https://pubmed.ncbi.nlm.nih.gov/22517336/>)

- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (<https://www.mdpi.com/1420-3049/23/10/2533>)
- **(2S,5S)-2,5-dimethylpiperazine.** (<https://pubchem.ncbi.nlm.nih.gov/compound/61380>)
- Chemoreactive 2,5-Diketopiperazines from a *Penicillium* sp., Structure Revision of Reported Analogues and Proposed Facile Transformation Pathways. (<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11252192/>)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc)]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [[mdpi.com](https://www.mdpi.com)]
- 8. Privileged scaffolds in synthesis: 2,5-piperazinediones as templates for the preparation of structurally diverse heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 10. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 11. mdpi.com [[mdpi.com](https://www.mdpi.com)]
- 12. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [[mdpi.com](https://www.mdpi.com)]
- 14. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Dimethylpiperazine derivatives for medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091223#2-5-dimethylpiperazine-derivatives-for-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com